molecular formula C8H9ClN2O2 B11898815 Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate

Katalognummer: B11898815
Molekulargewicht: 200.62 g/mol
InChI-Schlüssel: HLTKYOWHSBHXRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2. This compound is part of the pyridine family, which is known for its aromatic properties and significant role in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate typically involves the reaction of 2-chloro-3-amino-4-methylpyridine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced amines .

Wissenschaftliche Forschungsanwendungen

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to the modulation of cellular processes, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 6-methylpyridine-2-carboxylate
  • Methyl 2-chloro-6-methylpyridine-4-carboxylate
  • 3-Amino-2-chloro-4-methylpyridine

Uniqueness

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups in the pyridine ring allows for versatile chemical reactivity and potential biological activity .

Eigenschaften

Molekularformel

C8H9ClN2O2

Molekulargewicht

200.62 g/mol

IUPAC-Name

methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-4-5(9)3-6(10)11-7(4)8(12)13-2/h3H,1-2H3,(H2,10,11)

InChI-Schlüssel

HLTKYOWHSBHXRH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C=C1Cl)N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.